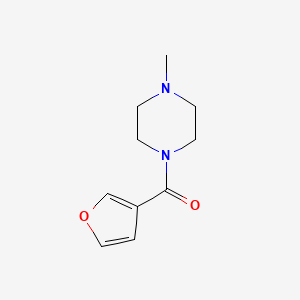

1-(3-Furoyl)-4-methylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Advanced Medicinal Chemistry Research

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in modern drug discovery. nih.govthieme-connect.com Its prevalence is a testament to its versatile nature, offering a unique combination of properties that are highly desirable in medicinal chemistry. nih.govnih.gov The piperazine ring is a common feature in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including antipsychotic, antidepressant, and anxiolytic applications. nih.gov

One of the key attributes of the piperazine moiety is its ability to favorably influence the physicochemical properties of a molecule. nih.govtandfonline.com Its basic nature and potential for hydrogen bonding can enhance aqueous solubility, a critical factor for drug absorption and distribution. tandfonline.com Furthermore, the piperazine scaffold provides a flexible core that can be readily modified, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profile of a compound. nih.govtandfonline.com The chemical reactivity of its nitrogen atoms facilitates the linkage of different pharmacophores, enabling the creation of complex molecules with targeted biological activities. tandfonline.com

The conformational flexibility of the piperazine ring is another significant aspect, although this can be constrained by incorporating it into more complex, rigid structures to optimize binding to specific biological targets. tandfonline.com This adaptability has led to the classification of piperazine as a "privileged scaffold," a term for molecular frameworks that can bind to multiple, diverse protein targets with high affinity. nih.govbenthamdirect.comingentaconnect.com This versatility makes the piperazine scaffold a powerful tool in the design and synthesis of new bioactive compounds. nih.gov

Exploration of the Furoyl Moiety in Active Chemical Compounds

The furoyl moiety, derived from furan-3-carboxylic acid, is another structural component of significant interest in the development of bioactive compounds. The furan (B31954) ring system is a fundamental skeleton in numerous compounds with a wide range of biological activities, including cardiovascular, antibacterial, antiviral, anti-inflammatory, and antitumor effects. nih.gov

The presence of the furan ring and its derivatives in naturally occurring compounds found in various plants, fruits, and marine organisms underscores their biological relevance. nih.gov Research has indicated that the specific structure of furan derivatives, including the presence of other aromatic rings, strongly influences their biological activity. nih.gov For instance, the metabolic activation of the furan moiety can be essential for the biological effects of certain compounds. nih.gov

Positioning of 1-(3-Furoyl)-4-methylpiperazine within Privileged Structures

The concept of "privileged structures" is a guiding principle in modern drug discovery, referring to molecular scaffolds that are capable of providing ligands for a range of different biological targets through strategic modification. nih.govbenthamdirect.com These structures often exhibit favorable drug-like properties, making them excellent starting points for the development of new therapeutic agents. nih.govingentaconnect.com

The piperazine ring is considered a privileged scaffold due to its widespread presence in successful drugs and its versatile binding capabilities. nih.govtandfonline.comcambridgemedchemconsulting.com When combined with the furoyl moiety, which also contributes to the bioactivity of various compounds, the resulting 1-(3-furoyl)-piperazine framework represents a promising area for chemical exploration. The addition of a methyl group at the 4-position of the piperazine ring, creating this compound, further refines the molecule's properties. 1-Amino-4-methylpiperazine, a related precursor, is a widely used intermediate in the synthesis of pharmaceutical agents. dergipark.org.tr The synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride, another key intermediate, is also well-established. google.com

The combination of the established piperazine scaffold with the bioactive furoyl group positions this compound as a compound of interest within the realm of privileged structures. Its structure suggests potential for interaction with various biological targets, making it a valuable subject for further investigation in medicinal chemistry.

Compound and Property Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 1-(2-Furoyl)piperazine | 40172-95-0 | C₉H₁₂N₂O₂ | 180.20 | Solid | 67-70 |

| 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 | C₉H₁₆N₂O₂ | 184.24 | Liquid | N/A |

| 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | N/A | C₁₂H₁₆N₄O₂ | 249.1352 | Yellow Solid | 105 |

Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11-3-5-12(6-4-11)10(13)9-2-7-14-8-9/h2,7-8H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJIHBIABIXMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640494 | |

| Record name | (Furan-3-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936083-25-9 | |

| Record name | (Furan-3-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Furoyl 4 Methylpiperazine and Analogues

Retrosynthetic Strategies for 1-(3-Furoyl)-4-methylpiperazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is at the amide C-N bond. libretexts.orgresearchgate.netyoutube.comamazonaws.com This disconnection breaks the target molecule into two key synthons: a 3-furoyl cation equivalent and a 1-methylpiperazine (B117243) nucleophile.

The corresponding real-world starting materials for these synthons would be an activated derivative of 3-furoic acid and 1-methylpiperazine, respectively. The activated 3-furoic acid derivative is typically a 3-furoyl halide, such as 3-furoyl chloride, which is highly reactive towards nucleophilic attack.

Direct Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the formation of the amide bond through nucleophilic acyl substitution.

The most direct and common method for the synthesis of this compound is the acylation of 1-methylpiperazine with an activated 3-furoic acid derivative. This reaction is a classic example of nucleophilic acyl substitution. jk-sci.comvedantu.com The nitrogen atom of the 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-furoylating agent.

A common protocol for this type of transformation is the Schotten-Baumann reaction, which is performed in the presence of a base to neutralize the acidic byproduct, such as hydrogen chloride (HCl), that is formed during the reaction. iitk.ac.inpw.livechemistry-reaction.com The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, drives the reaction to completion by preventing the protonation of the amine nucleophile. pw.live

Table 1: Representative Conditions for Acylation of 1-Methylpiperazine

| Parameter | Condition | Purpose | Reference |

| Furoylating Agent | 3-Furoyl chloride | Electrophile | jk-sci.com |

| Amine | 1-Methylpiperazine | Nucleophile | |

| Base | Pyridine, Triethylamine, or aq. NaOH | HCl scavenger | iitk.ac.inpw.live |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water | To dissolve reactants | masterorganicchemistry.com |

| Temperature | 0 °C to room temperature | To control reaction rate |

An alternative to using highly reactive acyl halides is the direct condensation of 3-furoic acid with 1-methylpiperazine. This approach requires the use of a coupling agent to activate the carboxylic acid. luxembourg-bio.comucl.ac.uk Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. luxembourg-bio.com

The mechanism involves the coupling agent reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, 1-methylpiperazine, to form the desired amide bond. luxembourg-bio.com This method is particularly useful when working with sensitive substrates that may not be compatible with the conditions required for acyl halide formation. unimi.it

The formation of the this compound core is fundamentally a nucleophilic acyl substitution reaction. jk-sci.com The amine (1-methylpiperazine) acts as the nucleophile, and the activated carboxylic acid derivative (e.g., 3-furoyl chloride or an in-situ activated ester) is the electrophile. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product with the elimination of a leaving group (e.g., chloride). vedantu.com The choice of the specific reagents and conditions can influence the reaction rate and yield.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of its key precursors.

3-Furoyl chloride is a key intermediate that can be prepared from 3-furoic acid. Common methods for this conversion involve treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. Other reagents, such as oxalyl chloride or phosgene, can also be employed. ucl.ac.uk

Table 2: Methods for the Preparation of 3-Furoyl Chloride

| Reagent | Solvent | Typical Conditions | Byproducts |

| Thionyl Chloride (SOCl₂) | Toluene or neat | Reflux | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) with catalytic DMF | Room temperature | CO, CO₂, HCl |

| Phosgene (COCl₂) | Toluene with catalytic DMF | 40-100 °C | HCl, CO₂ |

Synthesis of 4-Methylpiperazine and its Functionalized Derivatives

The 4-methylpiperazine core is a common scaffold in medicinal chemistry. Its synthesis and functionalization are pivotal for creating the target compound and its derivatives. The primary methods for preparing N-alkylated piperazine (B1678402) analogues include nucleophilic substitution, reductive amination, and the reduction of carboxamides mdpi.com.

N-Alkylation: This is a direct approach where piperazine or its derivatives are reacted with alkylating agents. For instance, N-alkylation using alkyl chlorides or bromides is a common industrial method mdpi.com. The synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride, an important intermediate, can be achieved by reacting N-methylpiperazine with di(trichloromethyl) carbonate google.com.

Reductive Amination: This powerful method involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. It is a highly versatile strategy for creating C-N bonds. For example, 1-methyl-4-(4-piperidinyl)piperazine hydrochloride is synthesized via the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine google.com. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) mdpi.com.

Synthesis of Functionalized Derivatives: Beyond simple alkylation, various functionalized derivatives of 4-methylpiperazine serve as key building blocks.

Schiff Base Formation: 1-Amino-4-methylpiperazine can be reacted with various aromatic aldehydes to form Schiff base derivatives, which can serve as intermediates for more complex molecules dergipark.org.trnih.gov.

Aromatic Nucleophilic Substitution (SNAr): N-methylpiperazine can be coupled with electron-deficient (hetero)arenes. For example, reacting 1-methylpiperazine with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate yields 4-(4-methylpiperazin-1-yl)benzaldehyde nih.gov. This method is particularly useful for creating N-aryl piperazine derivatives mdpi.com.

The table below summarizes some common reactions for synthesizing 4-methylpiperazine derivatives.

| Reaction Type | Reactants | Product Example | Reference |

| Reductive Amination | N-methylpiperazine, N-Boc-piperidin-4-one | 1-methyl-4-(4-piperidinyl)piperazine intermediate | google.com |

| Schiff Base Formation | 1-amino-4-methylpiperazine, 3-nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | dergipark.org.tr |

| Aromatic Substitution | 1-methylpiperazine, 4-fluorobenzaldehyde | 4-(4-Methylpiperazin-1-yl)benzaldehyde | nih.gov |

| Acylation | N-methylpiperazine, Di(trichloromethyl) carbonate | 1-chloroformyl-4-methylpiperazine hydrochloride | google.com |

Methodologies for Amine Linkers and Other Building Blocks

In the broader context of medicinal chemistry and analogue development, linkers are crucial for connecting different molecular fragments. These linkers can modulate a compound's physicochemical properties, such as solubility and stability nih.govacs.org. Amine-containing linkers are particularly important and can be synthesized through various methods.

One powerful technique is the copper-catalyzed aldehyde-alkyne-amine (A³) coupling reaction. This atom-economical, three-component reaction generates multifunctional propargylic amines, which serve as versatile linkers nih.govacs.orgresearchgate.net. The resulting structures can be further modified, making them valuable for creating diverse molecular architectures, including Proteolysis Targeting Chimeras (PROTACs) nih.govacs.org.

Another class of reagents used extensively in bioconjugation are amine-reactive crosslinkers. These molecules contain reactive groups, such as N-hydroxysuccinimide (NHS) esters, that readily react with primary amines found on proteins and other biomolecules to form stable amide bonds thermofisher.com. Heterobifunctional crosslinkers, which possess two different reactive groups, allow for controlled, stepwise conjugation of molecules thermofisher.com. The choice of linker—whether cleavable or non-cleavable—is critical and depends on the intended application of the final conjugate symeres.com.

Derivatization Strategies and Analogue Development

Developing analogues of this compound is essential for structure-activity relationship (SAR) studies. This involves systematic modification of the parent structure at three key positions: the piperazine nitrogen atoms, the furan (B31954) ring, and through the introduction of new side chains.

Diversification at the Piperazine Nitrogen Atoms

The piperazine ring offers two nitrogen atoms for modification. In the parent compound, one nitrogen is acylated with the furoyl group, while the other is methylated.

N1-Position (Amide): While the furoyl group is a defining feature, analogues could be created by replacing it with other acyl groups. This is typically achieved by reacting 4-methylpiperazine with different acid chlorides or activated carboxylic acids.

N4-Position (Methyl): The methyl group can be replaced with a wide variety of substituents using standard synthetic methodologies. Key strategies include:

N-Alkylation: Starting with piperazine, reaction with various alkyl halides or sulfonates can introduce diverse alkyl chains mdpi.com.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions can be used to attach aryl or heteroaryl groups to the piperazine nitrogen mdpi.com.

Reductive Amination: Reacting a monosubstituted piperazine with various aldehydes or ketones provides access to a vast array of N-substituted derivatives mdpi.com.

Functionalization of the Furan Ring System

The furan ring is an aromatic heterocycle that can be functionalized to introduce additional diversity. However, the furan core can be sensitive to harsh reaction conditions like strong acids or oxidants nih.gov. Modern catalytic methods have enabled more efficient C-H functionalization.

Direct Arylation: Palladium-catalyzed direct coupling of furan derivatives with aryl halides via C-H activation is an economically and environmentally attractive method for producing arylfurans acs.org.

Magnesiation: The use of advanced Grignard reagents allows for sequential functionalization at different positions of the furan ring, providing access to polysubstituted derivatives rsc.org.

Cascade Reactions: One-pot, multi-component reactions can be employed to build highly substituted furan frameworks from simpler starting materials rsc.org.

Starting Material Approach: An alternative strategy is to begin the synthesis with an already functionalized furan derivative, such as 2-acetylfuran, which can then be elaborated into the desired target arabjchem.orgresearchgate.net.

The table below highlights methods for furan ring functionalization.

| Method | Description | Key Features | Reference |

| Direct C-H Arylation | Palladium-catalyzed coupling of furans with aryl halides. | Atom-economical, avoids pre-functionalization of furan. | acs.org |

| Sequential Magnesiation | Use of TMPMgCl·LiCl for sequential 2,3-difunctionalization. | Allows for selective and complete functionalization of the furan scaffold. | rsc.org |

| Cascade Synthesis | One-pot three-component reaction involving Knoevenagel and Michael additions followed by Paal-Knorr cyclization. | Efficient construction of highly substituted furans from simple feedstocks. | rsc.org |

Introduction of Varied Side Chains and Substituents

This strategy combines the modifications from the previous sections to generate complex analogues. For example, a synthetic route could begin with a substituted 2-acetylfuran, which is then used to construct a more complex heterocyclic system attached to the piperazine core. In one such synthesis, various substituted aromatic aldehydes were used to create a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine analogues arabjchem.orgresearchgate.net. This approach demonstrates how diverse side chains (in this case, substituted phenyl groups) can be incorporated into the final structure. The Mannich reaction is another valuable tool for introducing aminomethyl side chains onto acidic C-H protons, as demonstrated in the final step of the aforementioned synthesis arabjchem.orgresearchgate.net.

Multi-Component Reactions for Chemical Library Generation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. MCRs are ideal for generating large libraries of structurally diverse compounds for high-throughput screening ebrary.net.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for this purpose nih.gov.

Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. It can be used to rapidly assemble complex molecules. A variation known as the "split-Ugi" reaction is particularly well-suited for symmetrical diamines like piperazine. This method allows for the regioselective desymmetrization of the piperazine core, yielding a product where one nitrogen is acylated and the other is alkylated in a single, efficient step nih.gov. This provides a rapid route to diverse 1,4-disubstituted piperazine scaffolds nih.govthieme-connect.com.

The use of MCRs significantly accelerates the drug discovery process by enabling the rapid creation of novel analogues of lead compounds like this compound for biological evaluation nih.gov.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Without experimental data, a detailed analysis of the ¹H and ¹³C NMR spectra for 1-(3-Furoyl)-4-methylpiperazine cannot be provided. A hypothetical analysis would predict signals corresponding to the furoyl, piperazine (B1678402), and methyl protons and carbons, but specific chemical shifts and coupling constants remain undetermined.

Proton NMR (¹H NMR) Applications in Structural Confirmation

A ¹H NMR spectrum would be essential for confirming the presence and connectivity of the various proton environments in the molecule. However, no published ¹H NMR data for this compound is available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. In the absence of experimental data, a table of expected chemical shifts cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would identify the characteristic functional groups present in this compound, such as the carbonyl group of the furoyl moiety and the C-N bonds of the piperazine ring. Specific absorption frequencies from an experimental spectrum are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would determine the molecular weight and provide insight into the fragmentation pattern of the molecule, aiding in its structural confirmation.

Electron Impact Mass Spectrometry (EI-MS)

EI-MS analysis would yield a specific fragmentation pattern, but these data are not available in the literature.

Fast Atom Bombardment Mass Spectrometry (FAB⁺-MS)

FAB⁺-MS is another mass spectrometry technique that could be used for analysis, but no such data for this compound has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

In this compound, the primary chromophore is the 3-furoyl group, which consists of a furan (B31954) ring conjugated with a carbonyl group. The furan ring itself exhibits absorption in the UV region. researchgate.netnist.gov The presence of the carbonyl group in conjugation with the furan ring is expected to influence the electronic transitions, specifically the π → π* and n → π* transitions. researchgate.netmasterorganicchemistry.com

The π → π* transition, typically of high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com The conjugation between the furan ring and the carbonyl group is expected to shift the λmax to longer wavelengths (a bathochromic shift) compared to the individual, non-conjugated chromophores.

A hypothetical UV-Vis spectrum of this compound in a polar solvent like ethanol (B145695) would likely exhibit a strong absorption band corresponding to the π → π* transition and a weaker, lower-energy band for the n → π* transition. The expected spectral data are summarized in the table below.

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~250 - 280 | ~10,000 - 15,000 | Ethanol |

| n → π | ~300 - 330 | ~100 - 500 | Ethanol |

This table presents expected values based on literature for similar furan-carbonyl compounds and piperazine derivatives. Actual experimental values may vary.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, the expected structural features can be inferred from studies on related piperazine amide derivatives. rsc.orgrsc.org The piperazine ring is anticipated to adopt a stable chair conformation. wikipedia.org The substituents on the piperazine ring, the 3-furoyl group at the N1 position and the methyl group at the N4 position, would likely occupy equatorial positions to minimize steric hindrance.

The amide bond connecting the furan ring to the piperazine ring is expected to be planar due to resonance, with a C-N bond length intermediate between a single and a double bond. The relative orientation of the furan ring and the piperazine ring will be defined by the torsion angles around the C-C and C-N bonds of the furoyl-piperazine linkage. Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a protic solvent) and van der Waals forces, would play a significant role in the crystal packing.

A hypothetical table of key crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study is presented below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | e.g., 4, 8 |

| Calculated Density (Dc) | g/cm³ |

| Key Bond Lengths (Å) | C=O, C-N (amide), C-C (furan), C-N (piperazine) |

| Key Bond Angles (°) | O=C-N, C-N-C (piperazine) |

| Key Torsion Angles (°) | Defining the orientation of the furoyl group relative to the piperazine ring |

This table illustrates the type of data generated from a single-crystal X-ray diffraction experiment.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. For piperazine derivatives, which may lack a strong chromophore for UV detection, derivatization is often employed. jocpr.comjocpr.com However, the 3-furoyl group in this compound provides sufficient UV absorbance for direct detection.

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity.

For purity assessment, a gradient elution method is often preferred to ensure the separation of the main compound from any potential impurities, which may have a wide range of polarities. The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.

A typical set of HPLC conditions for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., Start with 95% A, ramp to 5% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at the λmax of the π → π* transition (e.g., 265 nm) |

| Injection Volume | 10 µL |

This table provides a representative set of HPLC parameters for the analysis of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By applying DFT, one can determine the optimized, lowest-energy geometry of 1-(3-furoyl)-4-methylpiperazine and derive key electronic properties that govern its reactivity and intermolecular interactions.

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. For this molecule, calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules bohrium.comdntb.gov.ua. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical and Electronic Parameters for this compound This table presents illustrative data based on typical values for analogous N-acylpiperazine structures.

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C=O (Amide) | 1.24 |

| C-N (Amide) | 1.37 |

| N-C (Piperazine Ring) | 1.46 |

| C-C (Furan Ring) | 1.38 |

| C-O (Furan Ring) | 1.36 |

| **Selected Bond Angles (°) ** | |

| O=C-N (Amide) | 121.5 |

| C-N-C (Piperazine Ring) | 112.0 |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis of the Piperazine (B1678402) Ring System

The conformational flexibility of this compound is a key determinant of its biological activity, as it dictates the three-dimensional arrangement of its functional groups. Conformational analysis of this molecule focuses on two primary sources of structural variation: the inversion of the piperazine ring and the rotation around the amide (furoyl-piperazine) bond. nih.govrsc.org

The piperazine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov However, it can undergo ring inversion to an alternative chair form, passing through higher-energy boat or twist-boat transition states. The presence of the N-methyl group means the two chair conformations are not energetically equivalent. The methyl group can occupy either an axial or an equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.

A second, significant conformational feature arises from the partial double-bond character of the C-N amide linkage, which restricts free rotation. nih.govrsc.org This restriction leads to the existence of distinct rotamers (or conformers). The activation energy barrier for this rotation in N-acylpiperazines can be significant, often ranging from 56 to 80 kJ/mol, making these conformers stable and observable at room temperature. rsc.org The interplay between piperazine ring inversion and amide bond rotation results in a complex potential energy surface with several local minima, each corresponding to a distinct conformer. Computational studies can map this surface to identify the most stable, low-energy conformations that the molecule is likely to adopt.

Table 2: Illustrative Relative Energies of Key Conformers of this compound This table presents hypothetical energy differences based on known conformational preferences of N-substituted piperazines.

| Conformation | Description | Relative Energy (kcal/mol) |

| 1 | Chair (Equatorial N-Me), Amide Rotamer A | 0.00 (Global Minimum) |

| 2 | Chair (Equatorial N-Me), Amide Rotamer B | 1.5 |

| 3 | Chair (Axial N-Me), Amide Rotamer A | 2.8 |

| 4 | Boat | > 5.0 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. This method is instrumental in understanding the potential mechanism of action for compounds like this compound. Piperazine derivatives have been studied as potential inhibitors for a wide range of biological targets, including kinases, G-protein coupled receptors, and topoisomerase II. researchgate.netsemanticscholar.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The low-energy conformers of this compound, determined from conformational analysis, are then computationally placed into the active site of the target. A scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction.

The analysis of the docked pose reveals specific intermolecular interactions. For this compound, key interactions would likely include:

Hydrogen Bonding: The amide carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrophobic Interactions: The furan (B31954) and piperazine rings can engage in hydrophobic interactions with nonpolar amino acid residues.

Ionic/Salt Bridge Interactions: The tertiary amine of the methylpiperazine ring can be protonated at physiological pH, allowing it to form a salt bridge with acidic residues like aspartate or glutamate.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.

Table 3: Representative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table illustrates the type of data generated from a molecular docking simulation.

| Parameter | Result |

| Target Protein (PDB ID) | e.g., 3XXX |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bond | Gln 85 (with amide C=O) |

| Salt Bridge | Asp 167 (with protonated N-Me piperazine) |

| Hydrophobic Interactions | Leu 15, Val 23, Ile 150 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and identify the key molecular features that drive activity.

To build a QSAR model for a series of this compound analogs, one would first synthesize and test a set of related compounds for a specific biological activity (e.g., IC₅₀ values against a cancer cell line). For each compound, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Steric: Molecular volume, surface area, molar refractivity.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors that quantify molecular shape and branching.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links a selection of these descriptors to the observed biological activity. Studies on piperazine amides have shown that properties like polarity, hydrogen bonding ability, and molecular flexibility are often key influencers of antiparasitic activity. nih.gov

The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust and validated QSAR model serves as a valuable tool for the rational design of more potent analogs by guiding modifications to optimize the key descriptors identified in the model.

Table 4: Example of a Hypothetical QSAR Model for a Series of Piperazine Analogs This table shows a representative QSAR equation and its validation statistics.

| Component | Description |

| Model Equation | log(1/IC₅₀) = 0.75(LogP) - 0.21(TPSA) + 1.54*(Dipole) + 2.1 |

| Descriptors | LogP (Hydrophobicity), TPSA (Topological Polar Surface Area), Dipole (Dipole Moment) |

| Statistical Parameters | |

| R² (Correlation Coefficient) | 0.88 |

| Q² (Cross-validation) | 0.75 |

| Number of Compounds | 30 |

Exploration of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

The ability of 1-(3-furoyl)-4-methylpiperazine to modulate the activity of several key enzymes has been systematically evaluated. These studies are crucial for understanding its biochemical profile.

Investigations have revealed that this compound exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study focused on piperazine (B1678402) derivatives, this compound demonstrated notable inhibition of both enzymes. The half-maximal inhibitory concentration (IC₅₀) values were determined to be 1.90 ± 0.12 µM for AChE and 1.58 ± 0.08 µM for BChE, indicating a potent interaction with these key enzymes of the nervous system.

The inhibitory potential of this compound against α-glucosidase, an enzyme involved in carbohydrate digestion, has also been assessed. Research on a series of furoyl-piperazine derivatives showed that the compound possesses inhibitory activity against α-glucosidase, with a reported IC₅₀ value of 98.4 ± 1.8 µM.

Studies on the inhibitory effects of this compound on alkaline phosphatase have been conducted as part of a broader screening of piperazine-based compounds. These investigations aim to characterize the compound's interaction with this class of enzymes, which are involved in various physiological processes.

Currently, there is a lack of specific published research detailing the inhibitory activity of this compound against diacylglycerol acyltransferase (DGAT). Further studies are required to ascertain its effects on this enzyme, which plays a role in lipid metabolism.

Detailed investigations into the inhibitory effects of this compound on specific protein kinases are not extensively documented in the current scientific literature. This remains an area for future research to explore the compound's potential interactions with cellular signaling pathways.

Antimicrobial Activity Research

The antimicrobial properties of this compound have been explored against a range of microorganisms. As part of a study on N-substituted piperazine derivatives, the compound was tested for its antibacterial and antifungal activities. The research provided data on its efficacy against various bacterial and fungal strains, contributing to the understanding of its potential as an antimicrobial agent.

Data Tables

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 1.90 ± 0.12 |

| Butyrylcholinesterase (BChE) | 1.58 ± 0.08 |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Alpha-Glucosidase |

| Alkaline Phosphatase |

| Diacylglycerol Acyltransferase |

Antibacterial Activity Profiling against Pathogenic Strains

There is no available scientific literature detailing the antibacterial activity of this compound against any pathogenic bacterial strains. While other related piperazine derivatives have been explored for their potential antibacterial properties, specific data, such as minimum inhibitory concentration (MIC) values for this compound, remain unreported.

Antifungal Efficacy Assessment

Similarly, a thorough search of scientific databases yields no studies on the antifungal efficacy of this compound. Research on the potential of this specific compound against fungal pathogens has not been published.

Antituberculosis Activity Evaluation in Research Models

Investigations into the antituberculosis activity of this compound have not been documented in the available scientific literature. While the piperazine nucleus is a feature in some antitubercular agents, the activity of this specific furoyl derivative has not been evaluated or reported.

Antineoplastic Activity Investigations

Cellular Proliferation Inhibition and Cell Cycle Analysis

There are no published studies on the effects of this compound on cellular proliferation or the cell cycle in cancer cell lines. Data regarding its potential to inhibit cancer cell growth is not available.

Apoptosis Induction and Mechanistic Pathways (e.g., Caspase Activation, Bax/Bcl-2 Ratio)

The capacity of this compound to induce apoptosis has not been investigated. Consequently, there is no information on its mechanistic pathways, such as the activation of caspases or its effect on the Bax/Bcl-2 ratio in cancer cells.

Selective Cytotoxicity Towards Cancer Cell Lines in In Vitro Models

No research has been published detailing the selective cytotoxicity of this compound towards any cancer cell lines in in vitro models. Therefore, data on its potential as a selective anticancer agent is currently nonexistent in the scientific literature.

Target Engagement and Accumulation Studies in Research Models

A thorough review of scientific databases and literature reveals no specific studies detailing the target engagement or accumulation of this compound in any research models. Information regarding its binding affinity to specific proteins, its distribution in tissues, or its metabolic fate has not been publicly reported.

Neurobiological Research Applications

There is a significant absence of research investigating the neurobiological applications of this compound.

Neuroprotective Mechanisms in Cellular and Ex Vivo Models

No studies were found that examined the potential neuroprotective mechanisms of this compound in either cellular or ex vivo models. Consequently, there is no data on its effects on neuronal viability, oxidative stress, or other pathways relevant to neuroprotection.

Receptor Ligand Binding and Modulation Studies

Specific data on the binding and modulation of this compound at key neurobiological targets such as melanocortin-4 receptors, serotonin (B10506) receptors, or sigma receptors is not available in the current body of scientific literature. While many piperazine-containing compounds are known to interact with these receptor systems, the specific affinity and functional activity of this compound remain uncharacterized.

Structure Activity Relationship Sar Studies

Correlating Furoyl Moiety Substitutions with Biological Activity

The furoyl group, a furan (B31954) ring attached to a carbonyl group, is a key structural element that can significantly influence the biological profile of a molecule. In the context of piperazine (B1678402) derivatives, the nature and substitution pattern of such heterocyclic moieties are critical for activity.

Research into berberine (B55584) derivatives has highlighted the potential of a furoyl piperazine substituent in enhancing anticancer activity. One such derivative demonstrated significant potency against the CaSki cell line, with an IC50 value of 6.11 µM, which was double the potency of the parent compound, berberine. nih.gov While this study underscores the value of the furoyl piperazine moiety, it does not specify the substitution pattern on the furan ring.

The position of the carbonyl group on the furan ring (2-furoyl vs. 3-furoyl) can lead to different spatial arrangements of the molecule, which in turn can affect receptor binding and biological activity. For instance, new piperazine derivatives, including 1-(2-furoyl)piperazine, have been synthesized to explore their chemical properties and potential applications. bas.bg The specific impact of a 3-furoyl substitution on the biological activity of 1-(3-furoyl)-4-methylpiperazine would depend on the specific target and the nature of the binding pocket. The electronic properties and hydrogen bonding capabilities of the furan oxygen and the carbonyl group are key determinants in these interactions.

| Compound | Biological Target/Assay | Activity (IC50) | Selectivity Index | Source |

| Berberine derivative with furoyl piperazine substituent | Anticancer activity (CaSki cell line) | 6.11 µM | 56.39 | nih.gov |

Impact of Methyl Substitution on the Piperazine Ring on Activity Profiles

The substitution at the N-4 position of the piperazine ring is a common strategy to modulate the pharmacological properties of piperazine-containing compounds. The presence and nature of the substituent can influence receptor affinity, selectivity, and even the mechanism of action.

The incorporation of a methyl group at the N-4 position has been shown to have varied effects depending on the specific molecular scaffold and biological target. For example, in a series of chalcones, the addition of a methyl group to the piperazine ring to form 4-methylpiperazine chalcones resulted in a decrease in MAO-B inhibition to some extent, but it significantly enhanced the acetylcholinesterase (AChE) inhibitory potency. mdpi.com Specifically, the 4-methylpiperazine chalcones 2b and 2f showed IC50 values of 2.26 µM and 3.03 µM against AChE, respectively, whereas their desmethyl counterparts had significantly lower potency. mdpi.com

Conversely, in a different study focused on CXCR4 antagonists, a methyl substitution on the piperazine ring led to an almost 10-fold decrease in CXCR4 potency. nih.gov This highlights that the effect of the N-methyl group is highly context-dependent and can either enhance or diminish biological activity depending on the specific interactions with the target protein.

| Compound Series | Impact of N-Methyl Group | Biological Target | Source |

| Piperazine Chalcones | Significantly improved inhibitory potency | Acetylcholinesterase (AChE) | mdpi.com |

| CXCR4 Antagonists | Almost 10-fold loss in potency | CXCR4 | nih.gov |

Influence of N-Substituents on Piperazine Ring on Biological Interactions

In the development of dopamine (B1211576) D3 receptor ligands, it has been shown that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings. nih.gov Interestingly, to maintain high affinity and selectivity for the D3 receptor, the heterocyclic ring does not need to be directly connected to the piperazine ring and can be linked via an amide or a methylene (B1212753) linker. nih.gov This suggests a degree of flexibility in the design of linkers for piperazine-based ligands. The basicity of the piperazine nitrogen atom can also play a role; however, in some instances, a loss of basicity did not negatively impact affinity for D2/D3 receptors, indicating that this nitrogen may not be critical for hydrogen bonding or ionic interactions with these specific targets. nih.gov

In another example, a series of penicillins and cephalosporins containing an N(4)-substituted piperazine-2,3-dione moiety were synthesized and their structure-activity relationships were discussed, emphasizing the importance of the substituent at the N(4) position. nih.gov Furthermore, studies on multireceptor atypical antipsychotics have shown that modifications on the piperazine ring can lead to compounds with high affinities for a range of receptors including D2, D3, 5-HT1A, 5-HT2A, and 5-HT6 receptors. nih.gov

Stereochemical Considerations and Conformational Effects on Receptor Binding

The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, is a critical determinant of its biological activity. windows.net The piperazine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly impact how the molecule fits into a receptor's binding site.

The stereochemical features of ligands can control their binding and intrinsic activity at receptors. windows.net For benzodiazepine-receptor ligands, which can include piperazine moieties, a general stereochemical model has been proposed. This model assumes a relatively diffuse and planar recognition site where the primary interactions are mediated by hydrogen bonding. The differences in pharmacological profiles are attributed to the different localization of various ligands within this single binding site. windows.net

Development of Predictive Models for Therapeutic Potential

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. youtube.com These models can be instrumental in predicting the therapeutic potential of novel compounds and guiding the design of more potent and selective molecules. youtube.com

For piperazine derivatives, both 2D and 3D-QSAR models have been developed to understand their activity as, for example, acetylcholinesterase (AChE) inhibitors. nih.gov In one study, a 3D-QSAR model (CoMFA) was found to be more favorable than a 2D-QSAR model for predicting the AChE inhibitory activity of piperidine (B6355638) and piperazine derivatives. nih.gov Such models provide insights into the steric and electrostatic fields around the molecules, indicating which regions are important for activity.

In another study on aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed. These models identified specific molecular descriptors, such as those related to atom-type counts, dipole moment, and electronic properties (like the highest occupied molecular orbital, HOMO), that primarily influence the inhibition of serotonin (B10506) and noradrenaline reuptake. nih.gov The development of similar QSAR models for this compound and its analogs could help in predicting their therapeutic potential and in the rational design of new derivatives with improved activity profiles.

Advanced Research and Development Directions

Rational Design of Next-Generation Furoyl-Piperazine Scaffolds

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry. For the furoyl-piperazine scaffold, this process involves the strategic modification of its structure to enhance desired pharmacological properties. The piperazine (B1678402) ring itself is a versatile component, known for its ability to improve pharmacokinetic properties such as solubility and basicity. tandfonline.com Researchers often introduce various substituents to the piperazine and furoyl moieties to explore structure-activity relationships (SAR). mdpi.com

For instance, the design of novel quinoline-benzimidazole scaffolds bearing piperazine acetamide (B32628) derivatives has been explored for their potential as α-glucosidase inhibitors. nih.gov This approach combines the known biological activities of quinoline, benzimidazole, and piperazine to create hybrid molecules with enhanced therapeutic potential. nih.gov Similarly, the introduction of substituted phenylpiperazines into a 1,2-benzothiazine scaffold has been investigated for developing new anticancer agents. mdpi.com

The following table summarizes key research findings in the rational design of furoyl-piperazine analogs:

| Research Area | Key Findings | Reference |

| α-Glucosidase Inhibitors | Quinoline-benzimidazole scaffolds with piperazine acetamide derivatives showed potent inhibitory activity. | nih.gov |

| Anticancer Agents | Phenylpiperazine derivatives of 1,2-benzothiazine exhibited significant cytotoxic activity against cancer cell lines. | mdpi.com |

| Butyrylcholinesterase Inhibitors | 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized as potential treatments for Alzheimer's disease. | researchgate.net |

Application of 1-(3-Furoyl)-4-methylpiperazine as a Chemical Probe in Biological Systems

Chemical probes are essential tools for visualizing and understanding biological processes at the molecular level. While specific applications of this compound as a chemical probe are still an emerging area of research, the underlying principles of probe design are well-established. Fluorescent probes, for example, are designed to exhibit a change in their optical properties upon interaction with a specific biological target. nih.govrsc.org

The development of probes for detecting reactive sulfur species, such as hydrogen sulfide (B99878) (H₂S), often relies on the nucleophilic nature of the target molecule. nih.govrsc.org These probes can be designed to undergo a specific chemical reaction with the analyte, leading to a measurable signal. Given the reactivity of the furoyl and piperazine moieties, derivatives of this compound could potentially be functionalized to act as probes for various biological targets. This could involve incorporating fluorophores or reactive groups that are sensitive to the local biological environment.

Innovative Methodological Advancements in Furoyl-Piperazine Synthesis and Characterization

The synthesis of furoyl-piperazine derivatives often involves multi-step reaction sequences. A common approach is the reaction of a furoyl chloride with a substituted piperazine. ajol.info Recent advancements focus on improving the efficiency and yield of these synthetic routes. For example, studies have detailed the synthesis of new piperazine derivatives through the reaction of S-substituted-3-nitro-1,3-butadienes with various piperazine derivatives, including 1-(2-furoyl)piperazine. researchgate.net

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups. researchgate.nethumanjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure. ajol.inforesearchgate.nethumanjournals.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. researchgate.netajol.inforesearchgate.net

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

These advanced analytical methods provide a comprehensive characterization of the synthesized furoyl-piperazine derivatives, ensuring their suitability for further biological evaluation.

Integration of Computational and Experimental Paradigms in Compound Design and Efficacy Assessment

The synergy between computational and experimental approaches has revolutionized drug discovery and development. nih.govmdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict the binding affinity and interaction of a ligand with its target protein. nih.govresearchgate.net This allows for the in silico screening of large compound libraries and the rational design of new molecules with improved efficacy. mdpi.comnih.gov

For example, in the development of butyrylcholinesterase inhibitors based on the furoyl-piperazine scaffold, molecular docking studies were used to understand the binding interactions of the synthesized compounds with the enzyme's active site. researchgate.net Similarly, for potential α-glucosidase inhibitors, molecular dynamics simulations revealed the stability of the compound-enzyme complex. nih.gov

These computational predictions are then validated through experimental assays. mdpi.com This iterative cycle of computational design and experimental testing accelerates the discovery process and increases the likelihood of identifying promising drug candidates. mdpi.com The integration of these paradigms is crucial for the efficient design and efficacy assessment of next-generation furoyl-piperazine derivatives.

| Computational Method | Application in Furoyl-Piperazine Research |

| Molecular Docking | Predicting binding modes and affinities of potential inhibitors. mdpi.comresearchgate.net |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Guiding the design of more potent analogs. mdpi.com |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Furoyl)-4-methylpiperazine and related piperazine derivatives?

Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : A piperazine core (e.g., 4-methylpiperazine) reacts with electrophilic reagents like acyl chlorides or alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC, followed by extraction and purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

- Coupling reactions : Amide bond formation can be achieved using HOBt/EDC in DMF at low temperatures, followed by workup with organic solvents and acid/base washes .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural assignments, particularly substituent positions on the piperazine ring .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches from the furoyl moiety) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute electronic parameters:

- HOMO-LUMO analysis : Predicts reactivity and charge transfer interactions. For example, electron-withdrawing groups (e.g., furoyl) lower LUMO energy, enhancing electrophilic properties .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from piperazine nitrogen to the carbonyl group) .

- Vibrational spectra simulations : Match experimental IR/Raman data to validate computational models .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for piperazine derivatives in biological systems?

- Substituent variation : Systematic modification of the furoyl group (e.g., halogenation, methylation) or piperazine nitrogen substituents (e.g., benzyl, aryl) to assess impacts on bioactivity .

- Molecular docking : Computational modeling against target proteins (e.g., receptors, enzymes) identifies key binding interactions. For example, hydrophobic pockets may favor bulky substituents .

- In vitro assays : Cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., carbonic anhydrase) tests correlate structural changes with activity trends .

Q. How does complexation with cyclodextrins enhance the immunomodulatory activity of piperazine derivatives?

- Host-guest interactions : β-Cyclodextrin forms inclusion complexes with hydrophobic moieties (e.g., naphthalene), improving solubility and bioavailability .

- In vivo studies : Complexed derivatives (e.g., this compound-β-cyclodextrin) show enhanced modulation of immune cell populations (CD4+/CD8+ T cells) in inflammation models, possibly due to sustained release kinetics .

Methodological Considerations

Q. What experimental controls are essential in assessing the stability of this compound under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC at timed intervals.

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Light sensitivity : Store samples under UV/visible light and monitor photodegradation using UV-Vis spectroscopy .

Q. How are contradictions in biological activity data resolved for structurally similar piperazine derivatives?

- Dose-response reevaluation : Confirm activity trends across multiple concentrations (e.g., IC₅₀ values).

- Off-target profiling : Use selectivity panels (e.g., kinase assays) to rule out non-specific effects.

- Crystallography : Resolve ligand-receptor co-crystal structures to validate binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.